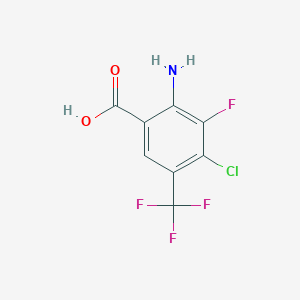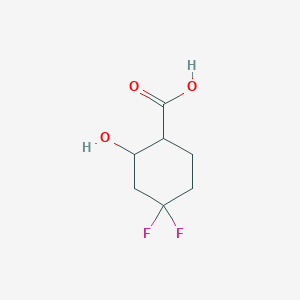![molecular formula C17H23ClN4O2 B13090286 tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. The starting materials might include pyrazolo[1,5-a]pyrimidine derivatives and piperidine carboxylates. Common synthetic routes may involve:
Nucleophilic substitution: Introduction of the chloro group.
Cyclization reactions: Formation of the pyrazolo[1,5-a]pyrimidine ring.
Protection and deprotection steps: Use of tert-butyl groups to protect functional groups during synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:
Catalysis: Use of catalysts to increase reaction efficiency.
Continuous flow chemistry: For better control over reaction conditions and scalability.
Purification techniques: Such as crystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrazolopyrimidine derivatives are often studied for their potential as enzyme inhibitors. This compound might be investigated for its ability to modulate biological pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Pyrazolopyrimidine derivatives have been studied for their anti-inflammatory, anti-cancer, and anti-viral properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate would depend on its specific biological target. Generally, pyrazolopyrimidine derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. This could involve inhibition of enzyme activity or blocking receptor signaling pathways.
相似化合物的比较
Similar Compounds
Pyrazolopyrimidine derivatives: Such as pyrazolo[3,4-d]pyrimidines.
Piperidine carboxylates: Such as tert-butyl (2S)-2-(pyridin-2-yl)piperidine-1-carboxylate.
Uniqueness
What sets tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate apart is its specific substitution pattern and the presence of both pyrazolopyrimidine and piperidine carboxylate moieties. This unique structure could confer distinct biological activities and chemical reactivity.
属性
分子式 |
C17H23ClN4O2 |
|---|---|
分子量 |
350.8 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23ClN4O2/c1-11-10-22-14(19-15(11)18)9-12(20-22)13-7-5-6-8-21(13)16(23)24-17(2,3)4/h9-10,13H,5-8H2,1-4H3/t13-/m0/s1 |
InChI 键 |
ZVMAPMMLKOSNBN-ZDUSSCGKSA-N |
手性 SMILES |
CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3C(=O)OC(C)(C)C)N=C1Cl |
规范 SMILES |
CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)OC(C)(C)C)N=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


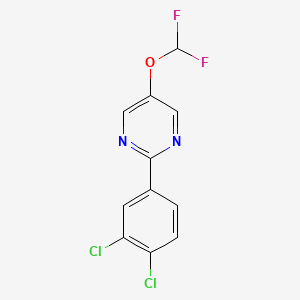
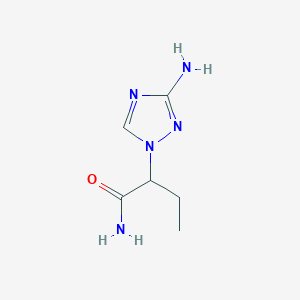
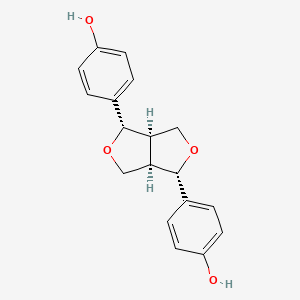


![2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13090227.png)

![6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one](/img/structure/B13090241.png)
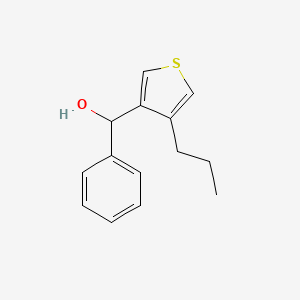
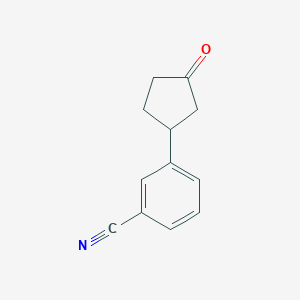
![2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090259.png)
